4-Chlorothiophene-2-carbaldehyde
Overview
Description
4-Chlorothiophene-2-carbaldehyde is a chemical compound with the molecular formula C5H3ClOS. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur. This compound is characterized by the presence of a chlorine atom at the fourth position and an aldehyde group at the second position of the thiophene ring. Thiophene derivatives, including this compound, are known for their diverse applications in organic synthesis, medicinal chemistry, and material science .
Preparation Methods
The synthesis of 4-Chlorothiophene-2-carbaldehyde can be achieved through various methods. One common approach involves the halogenation of thiophene derivatives followed by formylation. For instance, 4-bromo-2-chlorothiophene can be synthesized from 2,4-dibromothiophene using lithium diisopropylamide (LDA) and carbon tetrachloride (C2Cl6). The resulting 4-bromo-2-chlorothiophene can then be converted to this compound through acid hydrolysis .
Industrial production methods often involve large-scale halogenation and formylation reactions under controlled conditions to ensure high yield and purity. These methods typically utilize reagents such as phosphorus pentasulfide (P4S10) and sulfurizing agents for the condensation reactions .
Chemical Reactions Analysis
4-Chlorothiophene-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide (NaOCH3) and sodium ethoxide (NaOEt).
The major products formed from these reactions include 4-chlorothiophene-2-carboxylic acid, 4-chlorothiophene-2-methanol, and various substituted thiophene derivatives .
Scientific Research Applications
4-Chlorothiophene-2-carbaldehyde has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Chlorothiophene-2-carbaldehyde is primarily related to its reactivity as an aldehyde and its ability to undergo various chemical transformations. The aldehyde group can participate in nucleophilic addition reactions, while the chlorine atom can undergo substitution reactions. These properties make it a versatile intermediate in organic synthesis, allowing it to interact with various molecular targets and pathways .
Comparison with Similar Compounds
4-Chlorothiophene-2-carbaldehyde can be compared with other thiophene derivatives, such as:
4-Bromo-2-chlorothiophene: Similar in structure but with a bromine atom instead of an aldehyde group.
2-Formylthiophene: Lacks the chlorine atom but has an aldehyde group at the second position.
4-Chlorothiophene-2-carboxylic acid: Formed by the oxidation of this compound.
The uniqueness of this compound lies in its dual functionality, with both an aldehyde group and a chlorine atom, making it a valuable intermediate for diverse chemical reactions and applications .
Properties
IUPAC Name |
4-chlorothiophene-2-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3ClOS/c6-4-1-5(2-7)8-3-4/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYEIZVYJDLYMIH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC=C1Cl)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3ClOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60451170 | |
Record name | 4-chlorothiophene-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60451170 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
57500-51-3 | |
Record name | 4-Chloro-2-thiophenecarboxaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=57500-51-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-chlorothiophene-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60451170 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-chlorothiophene-2-carbaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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